molecular formula C13H26N2O4 B13012317 tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate

tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate

Cat. No.: B13012317
M. Wt: 274.36 g/mol
InChI Key: KRBAIHMODHWUKZ-UWVGGRQHSA-N
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Description

tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a methoxymethylamino group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate typically involves multiple steps. One common approach is to start with the appropriate amino acid derivative, which undergoes protection and functional group transformations to introduce the tert-butyl and methoxymethylamino groups. The final step often involves the formation of the carbamate moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique reactivity patterns make it valuable in organic synthesis .

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structural features allow it to interact with various biological molecules, providing insights into biochemical pathways .

Medicine

Its ability to form stable carbamate bonds makes it useful in designing prodrugs .

Industry

Industrially, this compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. The methoxymethylamino group can form hydrogen bonds with biological molecules, while the carbamate moiety can undergo hydrolysis to release active agents. These interactions can modulate biochemical pathways and influence cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate
  • tert-Butyl ((2S,3S)-1-((ethoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate
  • tert-Butyl ((2S,3S)-1-((propoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and stability.

Properties

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

IUPAC Name

tert-butyl N-[(2S,3S)-1-(methoxymethylamino)-3-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C13H26N2O4/c1-7-9(2)10(11(16)14-8-18-6)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,14,16)(H,15,17)/t9-,10-/m0/s1

InChI Key

KRBAIHMODHWUKZ-UWVGGRQHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCOC)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)NCOC)NC(=O)OC(C)(C)C

Origin of Product

United States

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